molecular formula C13H11NO B154604 Phenol, 4-[(phenylimino)methyl]- CAS No. 1689-73-2

Phenol, 4-[(phenylimino)methyl]-

Cat. No.: B154604
CAS No.: 1689-73-2
M. Wt: 197.23 g/mol
InChI Key: VCZFRGSYWKUOPL-UHFFFAOYSA-N
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Description

Significance of Schiff Base Compounds in Contemporary Chemistry

Schiff bases, named after the German chemist Hugo Schiff, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group). wisdomlib.orgturito.com These compounds are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. wisdomlib.orgindexcopernicus.com The versatility of Schiff bases stems from the diverse ways they can be combined with different alkyl or aryl substituents, leading to a wide array of structures and properties. turito.com

In contemporary chemistry, Schiff bases hold significant importance across various fields. They are widely utilized as intermediates in organic synthesis, as catalysts, and as pigments and dyes. turito.comindexcopernicus.com Furthermore, their ability to form stable complexes with a wide range of metal ions makes them crucial ligands in coordination chemistry. wisdomlib.orgomicsonline.org These metal complexes have found applications in areas such as material science, magnetochemistry, and as sensors. wisdomlib.orgomicsonline.org

Beyond their role in synthesis and materials, Schiff bases exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. turito.comindexcopernicus.com The imine group is often critical to their biological function. indexcopernicus.com This has made them a key focus in medicinal and pharmaceutical research for the design and development of new therapeutic agents. wisdomlib.orgturito.com

Overview of Phenol (B47542), 4-[(phenylimino)methyl]- as a Prototypical Schiff Base

Phenol, 4-[(phenylimino)methyl]- is a classic example of a Schiff base, synthesized through the condensation of 4-hydroxybenzaldehyde (B117250) and aniline (B41778). This compound features a phenol group linked to a phenylimine moiety, creating a planar conjugated system. The presence of both the phenolic hydroxyl (-OH) group and the imine (-C=N-) group contributes to its distinct chemical reactivity and properties.

The structure of Phenol, 4-[(phenylimino)methyl]- allows it to act as a bidentate ligand, capable of coordinating with metal ions. This characteristic is central to much of the research interest in this compound and its derivatives. The interplay between the phenol and imine functionalities gives rise to interesting structural and electronic properties.

Scope and Research Focus of the Academic Inquiry

This article focuses specifically on the chemical compound Phenol, 4-[(phenylimino)methyl]-. The inquiry will delve into its synthesis, and its physicochemical and structural properties based on detailed research findings. The aim is to provide a thorough and scientifically accurate overview of this prototypical Schiff base, supported by relevant data. The discussion will be strictly limited to the chemical nature of the compound itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(phenyliminomethyl)phenol
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InChI

InChI=1S/C13H11NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KAFOXNBOSQXQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
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DSSTOX Substance ID

DTXSID9061885
Record name Phenol, 4-[(phenylimino)methyl]-
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Molecular Weight

197.23 g/mol
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CAS No.

1689-73-2
Record name N-(4-Hydroxybenzylidene)aniline
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Record name Phenol, 4-((phenylimino)methyl)-
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Record name 4-Hydroxybenzalaniline
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Record name Phenol, 4-[(phenylimino)methyl]-
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Record name Phenol, 4-[(phenylimino)methyl]-
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Record name ALPHA-(PHENYLIMINO)-P-CRESOL
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Record name 4-[(Phenylimino)methyl]phenol
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Synthesis and Physicochemical Properties

The synthesis of Phenol (B47542), 4-[(phenylimino)methyl]- is typically achieved through the condensation reaction of 4-hydroxybenzaldehyde (B117250) with aniline (B41778). This reaction is often carried out in an ethanol (B145695) solvent, sometimes with the addition of an acid catalyst like glacial acetic acid. The resulting product is a pale-yellow crystalline solid.

The physicochemical properties of Phenol, 4-[(phenylimino)methyl]- are summarized in the interactive table below.

Table 1: Physicochemical Properties of Phenol, 4-[(phenylimino)methyl]-
PropertyValueReference
Molecular Formula C₁₃H₁₁NO nih.govepa.gov
Molecular Weight 197.23 g/mol nih.gov
Appearance Pale-yellow crystalline solid
Melting Point 193–194°C
Synthesis Yield 63% (moderate)
Solubility Moderately soluble in water chemguide.co.uk

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of Phenol (B47542), 4-[(phenylimino)methyl]- exhibit characteristic bands that confirm the presence of its principal functional groups. The strong band observed around 1621-1628 cm⁻¹ in the FT-IR spectrum is attributed to the C=N (imine) stretching vibration. The O-H stretching vibration is typically observed as a broad band in the region of 3400-3200 cm⁻¹. The phenolic C-O stretching vibration is identified by a band appearing around 1280 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹.

Functional Group FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹)
O-H (stretching)~3441Not reported
C-H (aromatic stretching)~3034~3058
C=N (stretching)~1621~1627
C=C (aromatic stretching)~1591~1595
C-O (phenolic stretching)~1281Not reported

To gain a more profound understanding of the vibrational modes, experimental data has been correlated with theoretical calculations, often employing Density Functional Theory (DFT). These computational studies allow for the precise assignment of observed spectral bands to specific atomic motions within the molecule. Theoretical vibrational frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical models.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of Phenol, 4-[(phenylimino)methyl]-.

The ¹H NMR spectrum of Phenol, 4-[(phenylimino)methyl]- displays distinct signals corresponding to the different types of protons in the molecule. The proton of the O-H group typically appears as a singlet at a high chemical shift, around 12.98 ppm, indicating strong intramolecular hydrogen bonding. The proton of the imine group (CH=N) resonates as a singlet at approximately 8.5-8.9 ppm. The aromatic protons appear in the range of 6.8 to 7.8 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the phenyl rings.

Proton Chemical Shift (ppm) Multiplicity
O-H~12.98Singlet
CH=N~8.5-8.9Singlet
Aromatic H~6.8-7.8Multiplet

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon of the imine group (C=N) typically resonates at a downfield chemical shift, often in the range of 160-165 ppm. The phenolic carbon atom (C-OH) is observed around 160 ppm. The remaining aromatic carbons produce signals in the region of 115-140 ppm, consistent with the presence of two phenyl rings.

Carbon Chemical Shift (ppm)
C=N~160-165
C-OH~160
Aromatic C~115-140

Ultraviolet-Visible Spectroscopy (UV-Vis)

The electronic absorption properties of Phenol, 4-[(phenylimino)methyl]- have been investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands that correspond to electronic transitions within the molecule. These transitions are generally assigned to π → π* and n → π* transitions associated with the aromatic rings and the imine group. The spectrum typically exhibits two main absorption bands, one in the range of 280-300 nm and another more intense band around 340-350 nm. These absorptions are characteristic of the conjugated system formed by the phenyl rings and the imine bridge.

Solvent λmax (nm) Assignment
Ethanol~285π → π
Ethanol~345n → π

Electronic Transitions and Conjugation Effects

The electronic structure of Phenol, 4-[(phenylimino)methyl]- is characterized by a partially delocalized π-electron system that extends across the two phenyl rings and the bridging imine group (-CH=N-). nih.gov This conjugation gives rise to specific electronic transitions that can be probed by UV-Visible spectroscopy. The electronic spectrum of Schiff bases derived from vanillin, a related hydroxybenzaldehyde, shows intense absorptions attributed to π→π* transitions within the aromatic rings and n→π* transitions of the imine function. amazonaws.com For Phenol, 4-[(phenylimino)methyl]-, similar transitions are expected. The presence of the hydroxyl group (-OH) as an electron-donating group and the imine as part of the conjugated system influences the energy of these transitions. The electronic properties and, consequently, the absorption spectra of such molecules are known to be sensitive to both electronic and steric modifications. nih.gov

Analysis of Absorption Wavelengths and Intensity

The UV-Visible absorption spectrum of Phenol, 4-[(phenylimino)methyl]- and its derivatives is dominated by characteristic bands corresponding to the aforementioned electronic transitions. In a related compound, (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, an intense absorption is observed at 307 nm in a DMF solution, which is attributed to the π→π* transitions of the aromatic rings and/or the n→π* transition of the imine group. amazonaws.com For similar Schiff bases, absorption maxima are often observed in the range of 300-400 nm. miamioh.eduacs.org The exact wavelength and intensity of absorption are influenced by the solvent polarity and the specific substituents on the aromatic rings, which can modulate the extent of intramolecular charge transfer.

Table 1: Representative UV-Visible Absorption Data for Related Schiff Bases

CompoundSolventλmax (nm)Transition Type (Tentative)
(E)-2-methoxy-4-((1-phenylethylimino)methyl)phenolDMF307π→π* / n→π
Aniline (B41778)Vapor285, 230π→π
Substituted N-benzylidineanilinesEthanolVarious-

Note: Data for closely related compounds are presented to infer the spectroscopic behavior of Phenol, 4-[(phenylimino)methyl]-. The λmax can vary based on substituents and solvent.

Mass Spectrometry (MS, FAB-MS, HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and probing the fragmentation pathways of Phenol, 4-[(phenylimino)methyl]-.

Molecular Weight Determination and Fragmentation Analysis

The nominal molecular weight of Phenol, 4-[(phenylimino)methyl]- is 197.23 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) is expected at an m/z of 197. The fragmentation of Schiff bases under mass spectrometric conditions can be complex. For aromatic amines, α-cleavage is a predominant fragmentation mode. miamioh.edu In the case of N-benzylidene-2-hydroxylanilines, common fragmentation pathways include the formation of phenyl anions and the neutral loss of benzonitrile. tandfonline.com For phenol itself, the molecular ion is typically the base peak, and fragmentation can lead to the loss of CO and C2H2. youtube.com The fragmentation of Phenol, 4-[(phenylimino)methyl]- would likely involve a combination of these pathways, with initial cleavage around the imine bond being a probable route.

Table 2: Key Mass Spectrometry Data for Phenol, 4-[(phenylimino)methyl]-

PropertyValueSource
Molecular FormulaC13H11NO nih.gov
Average Mass197.237 g/mol tandfonline.com
Monoisotopic Mass197.084064 g/mol tandfonline.com
Molecular Ion (M+) m/z197 nih.gov

X-ray Diffraction Crystallography

X-ray diffraction studies on single crystals of compounds related to Phenol, 4-[(phenylimino)methyl]- provide invaluable insights into its three-dimensional structure in the solid state.

Solid-State Molecular Geometry and Conformation

Crystallographic studies of similar aromatic Schiff bases reveal that the molecules are generally not planar. researchgate.net For instance, in 4-Bromo-N-(4-hydroxybenzylidene)aniline, the two benzene (B151609) rings are inclined at an angle of 48.85 (17)°. researchgate.netnih.gov The molecule typically adopts an E-configuration with respect to the C=N double bond. nih.gov The bond lengths within the molecule, such as the C-N and C=N bonds, often indicate a degree of electron delocalization across the molecular backbone. researchgate.netnih.gov In 4-Fluoro-N-(4-hydroxybenzylidene)aniline, the C4–C7 and N1–C8 distances suggest a partially delocalized π-electron system. nih.gov The planarity of the molecule can be influenced by intramolecular hydrogen bonding. For example, in (E)-2-(4-chloro-phenyl-imino-meth-yl)-4-methoxy-phenol, an intramolecular O-H···N hydrogen bond leads to a nearly planar six-membered ring. nih.govdocbrown.info

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Table 3: Intermolecular Interactions in a Related Schiff Base (4-Fluoro-N-(4-hydroxybenzylidene)aniline)

Interaction TypeDescription
O-H···N Hydrogen BondsFormation of infinite one-dimensional zigzag chains. nih.gov
C-H···F ContactsPropagation of zigzag chains. nih.gov
C-H···π ContactsLinking of molecules to form chains. nih.gov

Note: This table presents data from a closely related compound to illustrate the expected intermolecular interactions for Phenol, 4-[(phenylimino)methyl]-.

Polymorphism and Crystal Packing Analysis (e.g., Orthorhombic Forms)

The phenomenon of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of significant interest in the study of Schiff bases such as Phenol, 4-[(phenylimino)methyl]- and its derivatives. The specific arrangement of molecules in the crystal lattice, or crystal packing, dictates the physical properties of the solid state. While various polymorphic forms can exist, this section focuses on the characterization of orthorhombic forms in compounds closely related to Phenol, 4-[(phenylimino)methyl]-.

A notable example is (Z)-N-(4-hydroxybenzylidene)aniline oxide, a derivative of the title compound, which has been found to crystallize in an orthorhombic system. nih.gov The crystallographic analysis of this compound provides valuable insights into the potential packing arrangements of Phenol, 4-[(phenylimino)methyl]-.

The crystal structure of (Z)-N-(4-hydroxybenzylidene)aniline oxide was determined to belong to the orthorhombic space group Pbca. nih.gov The unit cell parameters for this form are detailed in the table below.

Crystallographic Data for (Z)-N-(4-hydroxybenzylidene)aniline oxide nih.gov
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)18.033
b (Å)14.019
c (Å)8.973
α (°)90
β (°)90
γ (°)90
Volume (ų)2269.5
Z8

The crystal packing in orthorhombic forms of N-benzylideneaniline derivatives is often governed by a network of intermolecular interactions. For instance, in the orthorhombic structure of 4-Fluoro-N-(4-hydroxybenzylidene)aniline, the molecules are linked by O—H⋯N and C—H⋯F hydrogen bonds, creating chains along the c- and b-axis directions, respectively. researchgate.net These interactions, coupled with C—H⋯π contacts, result in a three-dimensional network. researchgate.net

Similarly, another derivative, 4-[1-(Hydroxyimino)ethyl]-N-(4-nitrobenzylidene)aniline, also crystallizes in an orthorhombic space group, P212121. nih.gov In this structure, the crystal packing is stabilized by a combination of intermolecular O—H⋯N and C—H⋯O hydrogen bonds, as well as aromatic π–π stacking interactions between the aniline and nitrobenzene (B124822) rings of adjacent molecules. nih.gov

Chemical Reactivity and Derivatization Strategies

Oxidation Reactions

The oxidation of Phenol (B47542), 4-[(phenylimino)methyl]- can be directed towards the phenol group, leading to the formation of quinone-type structures.

The phenolic moiety is susceptible to oxidation, which can convert the hydroxyl group into a carbonyl group, resulting in the formation of a quinone derivative. This transformation is a common reaction for phenols and is often achieved using various oxidizing agents. The reaction fundamentally alters the electronic and structural properties of the molecule, introducing a conjugated diketone system.

Table 1: Oxidation of Phenol, 4-[(phenylimino)methyl]-

ReactantOxidizing AgentProduct
Phenol, 4-[(phenylimino)methyl]-Various4-[(Phenylimino)methyl]cyclohexa-2,5-dien-1-one

Reduction Reactions

Reduction reactions of Phenol, 4-[(phenylimino)methyl]- primarily target the imine functional group, a characteristic and synthetically useful transformation.

The imine (or azomethine) group is readily reduced to a secondary amine. This is a crucial reaction for the synthesis of a wide range of biologically active molecules. Common reducing agents such as sodium borohydride (B1222165) (NaBH4) are effective for this transformation, selectively reducing the C=N bond without affecting the aromatic rings. This reduction leads to the formation of 4-[(phenylamino)methyl]phenol.

Table 2: Reduction of Phenol, 4-[(phenylimino)methyl]-

ReactantReducing AgentProduct
Phenol, 4-[(phenylimino)methyl]-Sodium Borohydride (NaBH4)4-[(Phenylamino)methyl]phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The electron-donating nature of the hydroxyl group activates the phenolic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho positions relative to the hydroxyl group.

The phenolic ring of Phenol, 4-[(phenylimino)methyl]- can undergo halogenation, such as bromination. Due to the activating effect of the hydroxyl group, the bromine atoms are directed to the positions ortho to the -OH group. For instance, reaction with bromine can lead to the formation of 2,6-dibromo-4-[(phenylimino)methyl]phenol.

Table 3: Halogenation of Phenol, 4-[(phenylimino)methyl]-

ReactantHalogenating AgentProduct
Phenol, 4-[(phenylimino)methyl]-Bromine (Br2)2,6-Dibromo-4-[(phenylimino)methyl]phenol

Nitration of the phenolic ring can also be achieved, introducing nitro groups onto the aromatic system. The conditions for this reaction must be carefully controlled to avoid oxidation of the phenol. The directing effect of the hydroxyl group will again favor substitution at the ortho positions.

Table 4: Nitration of Phenol, 4-[(phenylimino)methyl]-

ReactantNitrating AgentProduct
Phenol, 4-[(phenylimino)methyl]-Nitrating Mixture (e.g., HNO3/H2SO4)2-Nitro-4-[(phenylimino)methyl]phenol / 2,6-Dinitro-4-[(phenylimino)methyl]phenol

Compound Names

Synthesis of Structural Analogues and Substituted Derivatives

The synthesis of structural analogues and substituted derivatives of Phenol, 4-[(phenylimino)methyl]- is a key strategy to modulate its chemical and physical properties. This is typically achieved by reacting substituted anilines with 4-hydroxybenzaldehyde (B117250) or by using substituted salicylaldehydes with aniline (B41778). nih.govresearchgate.netnih.govsemanticscholar.org

The general synthesis involves the condensation reaction between an appropriate aldehyde and a primary amine, often catalyzed by a few drops of acid and carried out in a suitable solvent like ethanol (B145695). semanticscholar.org This straightforward synthetic route allows for the introduction of a wide variety of substituents on either aromatic ring.

Table 1: Examples of Synthesized Substituted N-(4-hydroxybenzylidene)aniline Derivatives

Substituent on Aniline Ring Substituent on Benzaldehyde (B42025) Ring Reference
4-Fluoro None nih.gov
4-Bromo None nih.gov
4-Methyl None nih.gov
4-Methoxy None nih.gov
None 3,4-Dichloro researchgate.netsemanticscholar.org
None 2,3-Dichloro researchgate.netsemanticscholar.org

This table is generated based on information from the referenced articles and showcases the versatility in synthesizing derivatives.

Influence of Substituents on Electronic and Steric Properties

Substituents on the aromatic rings of Phenol, 4-[(phenylimino)methyl]- have a profound impact on its electronic and steric properties, which in turn dictates its reactivity and potential applications.

Electronic Effects:

Electron-donating groups (e.g., -OH, -OR, -NH2, -CH3) on either the aniline or the benzaldehyde ring increase the electron density of the π-system. libretexts.org This generally enhances the reactivity of the aromatic rings towards electrophilic substitution. quora.comrsc.org In the context of N-salicylidene anilines, electron-donating groups can influence the tautomeric equilibrium between the enol-imine and keto-amine forms, which is crucial for their photochromic and thermochromic properties. acs.org

Electron-withdrawing groups (e.g., -NO2, -CN, -SO3H, halogens) decrease the electron density of the aromatic rings, making them less reactive towards electrophilic attack. libretexts.org However, they can enhance other properties. For instance, in the design of molecular switches, donor and acceptor substituents are used to tune the reversibility of photochemical conversions. acs.org

A study on N-(4-substituted benzylidene) anilines demonstrated that the electronic effects of substituents, quantified by parameters like the field/induced effect (σF) and the conjugation effect (σR), significantly affect the chemical shifts in NMR spectra and the maximum absorption wavelengths in UV spectra. ccspublishing.org.cnresearchgate.net

Steric Effects:

The size and position of substituents can introduce steric hindrance, which influences the planarity of the molecule. Aromatic Schiff bases with N-aryl substituents often exhibit a non-planar conformation where the terminal phenyl rings are twisted relative to the central C=N plane. nih.gov For example, in 4-Fluoro-N-(4-hydroxybenzylidene)aniline, the two benzene (B151609) rings are inclined at an angle of 50.52°. nih.gov This deviation from planarity can affect the conjugation within the molecule and, consequently, its electronic and optical properties.

Design Principles for Modifying Reactivity

The modification of the reactivity of Phenol, 4-[(phenylimino)methyl]- and its analogues is guided by several design principles, primarily centered around the strategic placement of functional groups to alter the electronic and steric landscape of the molecule.

Tuning Acidity and Basicity: The reactivity of the molecule can be fine-tuned by modifying the acidity of the phenolic oxygen and the basicity of the imine nitrogen. researchgate.net Introducing electron-withdrawing groups on the aniline ring decreases the basicity of the imine nitrogen, while electron-donating groups increase it. Conversely, substituents on the salicylidene ring affect the acidity of the phenolic proton. These modifications are critical in controlling properties like photochromism. acs.orgresearchgate.net

Controlling Tautomerism: For applications in molecular switching, a key design principle is the control of the enol-imine/keto-amine tautomerism. This can be achieved by introducing substituents that stabilize one tautomer over the other. For instance, interrupting the electronic communication between the nitrogen atom and the central benzene ring can suppress the photoresponse. acs.org

Crystal Engineering: The solid-state reactivity and properties of these molecules can be modified through co-crystallization. researchgate.netresearchgate.net By forming co-crystals with other molecules, it is possible to alter the crystal packing and intermolecular interactions, which can lead to changes in photochromic behavior without covalent modification of the molecule itself. researchgate.net

Enhancing π-π Stacking: For specific applications, enhancing π-π stacking interactions can be a design goal. This can be achieved by designing molecules that favor planar conformations or by introducing functionalities that promote intermolecular stacking. researchgate.net

By applying these design principles, researchers can synthesize derivatives of Phenol, 4-[(phenylimino)methyl]- with tailored reactivity and properties for a wide range of applications.

Coordination Chemistry and Metal Complexation

Ligand Design and Denticity of Phenol (B47542), 4-[(phenylimino)methyl]-

Phenol, 4-[(phenylimino)methyl]- primarily functions as a bidentate ligand, a characteristic feature of many Schiff bases derived from salicylaldehyde (B1680747) and its isomers. researchgate.netresearchgate.net The spatial arrangement of its donor atoms is highly conducive to chelation, leading to the formation of stable, cyclic structures with a central metal ion.

Bidentate Ligand Coordination Modes

The bidentate nature of Phenol, 4-[(phenylimino)methyl]- involves two key coordination sites: the oxygen atom of the phenolic group and the nitrogen atom of the azomethine group (-CH=N-). researchgate.netresearchgate.net Upon complexation, the ligand forms a stable six-membered chelate ring with the metal ion. This mode of coordination is consistently observed across a variety of metal complexes. Spectroscopic evidence, particularly shifts in the infrared (IR) stretching frequencies of the C-O (phenolic) and C=N (azomethine) bonds upon complexation, confirms the involvement of these two groups in bonding to the metal center. mdpi.com For instance, a shift to lower frequencies for the ν(C=N) band in the complex's IR spectrum compared to the free ligand indicates coordination via the azomethine nitrogen. mdpi.com

Deprotonation of Phenolic Hydroxyl Group in Coordination

A critical step in the coordination process is the deprotonation of the phenolic hydroxyl (-OH) group. The ligand typically coordinates to the metal ion as an anion, where the proton from the hydroxyl group is lost. researchgate.net This allows the negatively charged phenolate (B1203915) oxygen to form a strong coordinate bond with the positively charged metal ion. The deprotonation is often facilitated by the basic conditions used during the synthesis of the complexes. The resulting metal-oxygen bond is a key feature contributing to the stability of the chelate structure. researchgate.net

Role of Azomethine Nitrogen in Chelation

The azomethine nitrogen atom plays a crucial role as the second donor site for chelation. mdpi.com The lone pair of electrons on the nitrogen atom is readily donated to an empty orbital of the metal ion, forming a coordinate covalent bond. nih.gov This interaction is fundamental to the formation of the stable chelate ring. The involvement of the azomethine nitrogen in coordination is well-documented and is considered a defining characteristic of Schiff base ligands in coordination chemistry. mdpi.comjmchemsci.com

Synthesis of Transition Metal Complexes

Phenol, 4-[(phenylimino)methyl]- and its analogues have been used to synthesize a multitude of complexes with both transition metals and lanthanides. The synthesis generally involves the reaction of the Schiff base ligand with a suitable metal salt in an appropriate solvent, often under reflux. nih.govnih.gov

Complexation with Divalent Metal Ions (e.g., Ni(II), Cu(II), Co(II), Mn(II), Zn(II), Cd(II), Pd(II), Ag(I))

This class of Schiff base ligands readily forms stable complexes with a wide range of divalent transition metal ions. The resulting complexes often exhibit square-planar or tetrahedral geometries, although octahedral structures can also be formed, typically by incorporating solvent molecules or other co-ligands into the coordination sphere. noveltyjournals.comsbmu.ac.ir Spectroscopic and analytical data from studies on analogous systems confirm the formation of these complexes. For example, complexes of Cu(II), Ni(II), and Zn(II) with a related Schiff base derived from 2,4-dihydroxybenzaldehyde (B120756) have been synthesized and characterized, showing a square-planar geometry for the Cu(II) and Ni(II) complexes and a tetrahedral geometry for the Zn(II) complex. sbmu.ac.ir Similarly, Pd(II) has been shown to form square planar complexes with bidentate Schiff base ligands. The interaction of a 4-hydroxybenzaldehyde (B117250) derived Schiff base with Ag(I) ions has also been reported, indicating complex formation. rsc.org

Interactive Data Table: Divalent Metal Ion Complexes with Analogous Schiff Base Ligands

Metal IonLigand SystemObserved GeometryReference(s)
Ni(II) Schiff base from 2,4-dihydroxybenzaldehydeSquare Planar sbmu.ac.ir
Cu(II) Schiff base from 4-hydroxybenzaldehyde- researchgate.net
Co(II) Schiff base from salicylaldehydeOctahedral noveltyjournals.com
Mn(II) Schiff base from 2-hydroxy naphthaldehyde- nih.gov
Zn(II) Schiff base from 3-Hydroxy benzaldehyde (B42025)- semanticscholar.orgresearchgate.net
Cd(II) Schiff base from 2,4-dihydroxybenzaldehyde- mdpi.com
Pd(II) Schiff base from 2-hydroxynaphthalideneSquare Planar
Ag(I) Schiff base from 4-hydroxybenzaldehyde- rsc.org

Complexation with Lanthanide Ions (e.g., La(III), Pr(III), Tb(III), Sm(III), Nd(III))

Schiff base ligands are also effective in coordinating with lanthanide ions (Ln(III)). science.gov These complexes are of particular interest due to their potential luminescent properties, where the Schiff base ligand can act as an "antenna," absorbing energy and transferring it to the central lanthanide ion, which then emits light. science.govnih.gov Studies have shown the formation of complexes with various lanthanide ions, including La(III) and Nd(III). uobaghdad.edu.iq The coordination numbers in these complexes are typically high (8 or 9), and the coordination sphere often includes water or other solvent molecules in addition to the Schiff base ligands. While specific studies on Phenol, 4-[(phenylimino)methyl]- with all the listed lanthanides are not widely available, the general principles of lanthanide coordination with analogous Schiff bases are well-established. nih.govresearchgate.net

Interactive Data Table: Lanthanide Ion Complexes with Analogous Schiff Base Ligands

Metal IonLigand SystemKey FindingReference(s)
La(III) Schiff base from 4-antipyrinecarboxaldehydeForms stable complexes uobaghdad.edu.iq
Pr(III) General Schiff basesGeneral coordination ability science.gov
Tb(III) N-salicylideneglycinato Schiff baseLigand acts as an antenna nih.gov
Sm(III) General Schiff basesGeneral coordination ability science.gov
Nd(III) Schiff base from 4-antipyrinecarboxaldehydeForms stable complexes uobaghdad.edu.iq

Structural and Electronic Characterization of Metal Complexes

Spectroscopic Analysis of Complexes (IR, UV-Vis, NMR, DRS)

Spectroscopic techniques are fundamental in characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining how the Schiff base ligand coordinates to the metal ion. The IR spectrum of the free ligand, a derivative of Phenol, 4-[(phenylimino)methyl]-, shows a characteristic band for the azomethine group (C=N) around 1628 cm⁻¹. impactfactor.org Upon complexation, this band typically shifts to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal center. journalijar.com Another important band is the phenolic C-O stretching vibration. A shift in this band upon complexation suggests the coordination of the phenolic oxygen atom, often after deprotonation. The appearance of new, non-ligand bands at lower frequencies (e.g., 498-533 cm⁻¹) can be assigned to M-N and M-O vibrations, further confirming the formation of the complex. researchgate.net In some cases, a broad band in the 3161-3550 cm⁻¹ region in the spectra of the complexes, which is absent in the ligand spectrum, indicates the presence of coordinated water molecules. journalijar.com

UV-Visible (UV-Vis) and Diffuse Reflectance Spectroscopy (DRS): Electronic spectroscopy, conducted in solution (UV-Vis) or on solid samples (DRS), provides information about the electronic transitions within the complex and the geometry of the metal center. The electronic spectrum of the ligand typically shows intense absorptions due to π→π* transitions of the aromatic rings and n→π* transitions of the imine group. impactfactor.orgresearchgate.net Upon complexation, these bands may shift, and new, weaker absorption bands often appear in the visible region. These new bands are typically assigned to d-d electronic transitions of the metal ion, and their position and intensity are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. journalijar.commdpi.com Additionally, ligand-to-metal charge transfer (LMCT) bands may also be observed. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primarily used to confirm the structure of the Schiff base ligand itself. impactfactor.orgjournalijar.com The ¹H NMR spectrum of the ligand shows a characteristic signal for the azomethine proton (-CH=N-) at around 8.11 ppm and a signal for the phenolic hydroxyl proton (-OH) at approximately 12 ppm. impactfactor.org Aromatic protons appear in the 6.65–7.12 ppm range. uobaghdad.edu.iq While NMR is less commonly used for studying paramagnetic complexes due to significant peak broadening, it can be very informative for diamagnetic complexes (e.g., with Zn(II) or d¹⁰ metals). In such cases, a shift in the proton and carbon signals of the ligand upon complexation can provide further evidence of coordination. journalijar.com The disappearance of the phenolic -OH proton signal in the complex's spectrum can confirm its deprotonation upon binding to the metal ion. journalijar.com

Table 1: Key Spectroscopic Data for a Representative Metal Complex of a Phenol, 4-[(phenylimino)methyl]- type Ligand

Technique Feature Free Ligand (cm⁻¹ or ppm) Metal Complex (cm⁻¹ or ppm) Interpretation
IR ν(C=N) ~1628 Shifted Coordination of azomethine nitrogen
ν(C-O) ~1270 Shifted Coordination of phenolic oxygen
ν(M-N), ν(M-O) - ~498 - 533 Formation of metal-ligand bonds
ν(OH) of H₂O - ~3161 - 3550 Presence of coordinated water
UV-Vis Ligand Transitions ~307 nm (π→π, n→π) Shifted Coordination affecting ligand orbitals
d-d Transitions - Visible Region Indicates coordination geometry
¹H NMR -CH=N- proton ~8.11 Shifted Confirmation of coordination
Phenolic -OH proton ~12.0 Absent Deprotonation and coordination

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the magnetic moment of a metal complex, which in turn provides information about the number of unpaired electrons in the d-orbitals of the central metal ion. This data is instrumental in deducing the geometry and stereochemistry of the complex. For instance, a square-planar Cu(II) complex would be expected to have a magnetic moment corresponding to one unpaired electron, while an octahedral Ni(II) complex would typically be paramagnetic with a magnetic moment indicating two unpaired electrons. In contrast, a square-planar Ni(II) complex is diamagnetic (zero unpaired electrons). Therefore, by comparing the experimentally measured magnetic moment with the theoretical spin-only values for different possible geometries, the most probable structure of the complex can be proposed.

Molar Conductivity Studies

Molar conductivity measurements of the metal complexes in a suitable solvent (like DMSO or DMF) are used to determine their electrolytic nature. The measured molar conductance value is compared with the standard ranges for different electrolyte types. Low conductivity values typically suggest a non-electrolytic nature, indicating that the anions (like chloride or acetate) are coordinated to the metal ion within the coordination sphere. Conversely, high molar conductivity values suggest that the anions are not part of the coordination sphere and that the complex is an electrolyte. This simple yet effective technique helps in formulating the correct structure of the coordination compound.

X-ray Diffraction of Metal Complexes

X-ray diffraction (XRD) is the most definitive method for determining the solid-state structure of crystalline compounds.

Powder X-ray Diffraction (PXRD): This technique is often used for the initial structural characterization of newly synthesized polycrystalline metal complexes. The resulting diffraction pattern is a fingerprint of the crystalline phase. Sharp, well-defined peaks in the PXRD pattern indicate good crystallinity. By indexing the diffraction peaks, the crystal system (e.g., monoclinic, triclinic), space group, and unit cell parameters (a, b, c, α, β, γ) of the complex can be determined.

Table 2: Representative Powder XRD Data for a Schiff Base Metal Complex

Parameter Value
Crystal System Monoclinic
Space Group P 1 21 1
a (Å) 15.123
b (Å) 8.456
c (Å) 18.789
β (°) 95.67
Volume (ų) 2368.3

Data is illustrative for a representative complex and may not correspond to the exact title compound.

Thermal Analysis of Coordination Compounds

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition pattern of the metal complexes.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a substance as a function of temperature. The resulting TGA curve can reveal several decomposition steps. For coordination compounds of Phenol, 4-[(phenylimino)methyl]-, an initial weight loss at lower temperatures (around 100-200°C) often corresponds to the removal of lattice or coordinated water molecules. Subsequent weight loss at higher temperatures represents the decomposition of the organic Schiff base ligand. The final residue at the end of the experiment is typically a stable metal oxide. The thermal stability of the complex can be assessed by its decomposition temperature.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and a reference material as a function of temperature. It shows whether a thermal event is exothermic (releases heat) or endothermic (absorbs heat). Peaks in the DTA curve correspond to events like melting, crystallization, or decomposition. This information complements the TGA data to provide a comprehensive understanding of the thermal behavior of the complex. researchgate.net

Geometry and Stereochemistry of Metal Centers in Complexes

The geometry and stereochemistry of the metal center in complexes with Phenol, 4-[(phenylimino)methyl]- are dictated by the nature of the metal ion, its oxidation state, and the coordination number. The Schiff base typically acts as a bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen.

Commonly observed geometries include:

Octahedral: This geometry is often found for metal ions like Co(II), Ni(II), and Mn(II), especially when two ligand molecules and two water molecules (or other small monodentate ligands) coordinate to the metal center, leading to a [M(L)₂(H₂O)₂] type complex. Spectroscopic and magnetic data are key to proposing this geometry. researchgate.net

Square Planar: This geometry is common for Cu(II) and Ni(II) complexes. Spectroscopic data and magnetic measurements help in identifying this arrangement.

Tetrahedral: This geometry can be adopted by various metal ions, including Zn(II). journalijar.com

Square-Pyramidal: This geometry has been suggested for some oxovanadium(IV) complexes with similar Schiff base ligands.

The stereochemistry is also influenced by the planarity of the ligand itself. The dihedral angle between the two aromatic rings of the Schiff base can vary. A more planar ligand may lead to a more regular geometry around the metal center, whereas a twisted ligand could result in a distorted coordination sphere. The presence of an intramolecular O-H···N hydrogen bond in the free ligand creates a stable six-membered ring, which is a key feature influencing its coordination behavior.

Tetrahedral, Octahedral, and Square Planar Geometries

The coordination of Phenol, 4-[(phenylimino)methyl]- or its isomer N-salicylideneaniline to metal ions can result in several common geometries, primarily tetrahedral, octahedral, and square planar. The preferred geometry is largely dictated by the electronic configuration and size of the central metal ion.

Tetrahedral Geometry: This geometry is commonly observed for metal ions with a d¹⁰ configuration, such as Zn(II), and can also be found with other ions like Co(II) and Ni(II) under certain conditions. researchgate.netscience.gov In a typical tetrahedral complex with a bidentate ligand like N-salicylideneaniline, two ligand molecules coordinate to the metal center. Spectral analysis has been used to suggest a tetrahedral geometry for various Co(II), Ni(II), and Zn(II) complexes. researchgate.net

Octahedral Geometry: Octahedral coordination is one of the most common geometries for transition metal complexes and is frequently observed for complexes of Cr(III), Co(II), and Ni(II) with N-salicylideneaniline-type ligands. rsc.orgjocpr.commdpi.com In these complexes, the central metal ion is typically coordinated to three bidentate ligands or a combination of the Schiff base and other ligands, such as water or solvent molecules, to achieve a coordination number of six. For instance, a Ni(II) complex with N-salicylideneaminopyridine has been shown to possess an octahedral coordination geometry. rsc.orgrsc.org Similarly, magnetic susceptibility and spectral data have suggested an octahedral configuration for various chromium(III) and manganese(II) complexes. socialresearchfoundation.com In some cases, lanthanide ions like Dy(III) can also form nine-coordinate complexes that can be described as having a distorted geometry derived from an octahedron. mdpi.com

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions, most notably Ni(II), Pd(II), and Pt(II), and is also found in some Cu(II) complexes. science.govresearchgate.net The formation of square planar complexes with N-salicylideneaniline has been suggested based on electronic spectra and magnetic susceptibility measurements, indicating a four-coordinate symmetry around the central metal ion. researchgate.net

Table 1: Common Geometries of Metal Complexes with N-Salicylideneaniline Type Ligands
Metal IonCommon GeometrySupporting EvidenceReference
Co(II)Tetrahedral, OctahedralSpectral Analysis, Magnetic Susceptibility researchgate.netmdpi.com
Ni(II)Tetrahedral, Octahedral, Square PlanarSpectral Analysis, Magnetic Susceptibility, X-ray Diffraction researchgate.netrsc.orgmdpi.comrsc.org
Cu(II)Square Planar, Distorted TetrahedralSpectral Analysis, X-ray Diffraction researchgate.netresearchgate.net
Zn(II)TetrahedralSpectral Analysis researchgate.net
Cr(III)OctahedralMagnetic Susceptibility socialresearchfoundation.com
Dy(III)Distorted Nine-CoordinateX-ray Diffraction mdpi.com

Distorted Geometries and Steric Effects

Idealized tetrahedral, octahedral, or square planar geometries are often not perfectly achieved in practice. Distortions from these ideal geometries are common and can be attributed to a combination of electronic factors (like the Jahn-Teller effect in Cu(II) complexes) and steric hindrance from the ligands.

Distorted Geometries: X-ray crystallography has revealed distorted geometries in several metal complexes of N-salicylideneaniline and related ligands. For example, some Cu(II) complexes exhibit a distorted square planar or distorted tetrahedral geometry. researchgate.netresearchgate.net Similarly, distorted octahedral geometries have been identified for Ni(II) and Co(II) complexes. rsc.orgresearchgate.net In a study of a trinuclear nickel(II) salicylaldimine complex, the terminal nickel atoms were found to be in a distorted octahedral environment. researchgate.net The distortion in the coordination geometry of a cobalt complex was even suggested to be the cause of its mechanochromic properties. rsc.org

Table 2: Examples of Distorted Geometries and Structural Parameters in N-Salicylideneaniline Type Complexes
ComplexMetal IonGeometryKey Feature/DistortionReference
[Cu(salpn)]Cu(II)Distorted Square PlanarFolding of the Schiff base moieties. researchgate.net
[Ni(C27H24N2O2)]Ni(II)Slightly Distorted Square-PlanarDihedral angle between aromatic rings is 6.16 (6)°. researchgate.net
[Co(NCS)2(3,5-t-Bu-SAP)4]Co(II)Distorted OctahedralDistortion from Z-in to Z-out upon grinding. rsc.org
[Ni(NCS)2(3,5-t-Bu-SAP)4]Ni(II)Compressed OctahedralCompression along the N(NCS)–Ni–N(NCS) axis. rsc.orgrsc.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for understanding the intricacies of the molecular framework and electronic characteristics of Schiff bases.

Theoretical calculations indicate that Phenol (B47542), 4-[(phenylimino)methyl]- possesses a non-planar structure. The two phenyl rings are not in the same plane, a common feature in N-benzylideneaniline and its derivatives. researchgate.netnih.gov The degree of non-planarity is influenced by the torsional angles between the phenyl rings and the central imine bridge. In the structurally related N-benzylideneaniline, the aniline (B41778) and benzylidene rings are twisted with respect to the C=N bond. nih.goviupac.org This non-planar conformation is a result of the balance between steric hindrance and electronic effects.

The optimized geometric parameters, such as bond lengths and angles, have been calculated for similar Schiff base structures. For instance, in related compounds, the C=N imine bond length is a key parameter, and its calculated value is consistent with experimental data. The bond lengths and angles within the phenyl rings exhibit typical values for aromatic systems. The presence of the hydroxyl group (-OH) on one of the phenyl rings can influence the geometry through potential intramolecular hydrogen bonding, although the trans configuration is generally more stable.

Table 1: Selected Optimized Geometrical Parameters of a Related Schiff Base (N-benzylideneaniline) Note: This data is for a structurally similar compound and provides an approximation for Phenol, 4-[(phenylimino)methyl]-.

ParameterBond Length (Å)Bond Angle (°)
C-N1.412
C=N1.258
C-C (phenyl)1.39-1.40
C-H1.08-1.09
C-N-C120.5
C-C-N121.3
H-C-C118-121

Vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical frequency calculations using DFT methods, often at the B3LYP level, have been performed for N-benzylideneaniline and its derivatives to assign the observed vibrational modes. iupac.orgtandfonline.comresearchgate.nettandfonline.com The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.

Key vibrational modes include the C=N stretching frequency of the imine group, which is a characteristic and strong band. The C-N stretching vibrations and the various C-H and C-C vibrations of the phenyl rings are also identified. tandfonline.comresearchgate.nettandfonline.com For Phenol, 4-[(phenylimino)methyl]-, the O-H stretching and bending vibrations would also be present and are sensitive to hydrogen bonding.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Related Schiff Base (N-benzylideneaniline) Note: This data is for a structurally similar compound and provides an approximation for Phenol, 4-[(phenylimino)methyl]-.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=N Stretch~1630~1627
Phenyl Ring Stretch~1590~1590
C-N Stretch~1370~1368
C-H In-plane Bend~1190~1191
C-H Out-of-plane Bend~970~968

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. researchgate.net

For Schiff bases like Phenol, 4-[(phenylimino)methyl]-, the HOMO is typically localized on the electron-rich aniline moiety, while the LUMO is centered on the benzylidene part and the imine bridge. nih.gov The HOMO-LUMO energy gap for these compounds generally falls in a range that suggests they are reactive molecules with potential for charge transfer interactions. nih.gov A smaller energy gap corresponds to higher reactivity and easier electronic excitation. researchgate.net The presence of substituent groups, such as the hydroxyl group, can modulate this energy gap.

Table 3: Calculated HOMO, LUMO, and Energy Gap for a Related Schiff Base Chromophore Note: This data is for a structurally similar compound and provides an approximation for Phenol, 4-[(phenylimino)methyl]-.

ParameterEnergy (eV)
HOMO-5.98
LUMO-1.85
Energy Gap (ΔE)4.13

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. nih.gov It examines the delocalization of electron density between filled and empty orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions. researchgate.net

In Phenol, 4-[(phenylimino)methyl]-, NBO analysis reveals significant delocalization of π-electrons across the entire molecule, from the phenyl rings to the imine bridge. This delocalization contributes to the stability of the molecule. The analysis also quantifies the donor-acceptor interactions, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent carbon atoms. These interactions are crucial for understanding the electronic communication between the different parts of the molecule.

Non-Linear Optical (NLO) Properties Calculations

Schiff bases are of great interest for their potential applications in non-linear optics (NLO) due to their extended π-conjugated systems, which can lead to large molecular hyperpolarizabilities.

The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β). DFT calculations are widely used to predict these properties. nih.govresearchgate.net The calculated values provide a theoretical estimation of the NLO efficiency of a material.

For molecules like Phenol, 4-[(phenylimino)methyl]-, the presence of an electron-donating group (the hydroxyl group) and an extended π-system can lead to a significant NLO response. researchgate.netresearchgate.net The intramolecular charge transfer from the donor to the acceptor part of the molecule upon excitation is a key factor for a large hyperpolarizability. Theoretical studies on similar Schiff bases have shown that they can possess hyperpolarizability values that are several times higher than that of standard NLO materials like urea. researchgate.net

Table 4: Calculated Polarizability and First Hyperpolarizability of a Related Schiff Base Note: This data is for a structurally similar compound and provides an approximation for Phenol, 4-[(phenylimino)methyl]-.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)4.79 D
Mean Polarizability (α)2.5 x 10⁻²³ esu
First Hyperpolarizability (β)8.00 x 10⁻³⁰ esu

Correlation with Molecular Structure and Charge Transfer

The molecular structure of Phenol, 4-[(phenylimino)methyl]-, a Schiff base, is intrinsically linked to its charge transfer characteristics. The molecule is not perfectly planar, with the aniline ring being twisted out of the plane of the salicylaldehyde (B1680747) moiety. This non-planar conformation is a key determinant of its electronic properties.

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have elucidated the nature of intramolecular charge transfer (ICT) within this compound. The highest occupied molecular orbital (HOMO) is typically localized on the electron-donating phenolic part of the molecule, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-accepting imine group and the phenyl ring. This spatial separation of the HOMO and LUMO facilitates a charge transfer from the phenol ring to the imine bridge upon photoexcitation.

The extent of this charge transfer is influenced by the dihedral angle between the two aromatic rings. A more planar conformation would theoretically lead to a more efficient overlap of π-orbitals and, consequently, a more pronounced charge transfer. However, steric hindrance between the hydrogen atoms on the rings prevents complete planarity. The electronic transitions observed in the UV-Visible spectrum of Phenol, 4-[(phenylimino)methyl]- are assigned to these π → π* and n → π* transitions, which are characteristic of the ICT process.

Molecular Docking Studies

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the potential biological activity of compounds like Phenol, 4-[(phenylimino)methyl]-.

Molecular docking studies have been employed to investigate the potential of Phenol, 4-[(phenylimino)methyl]- and its derivatives as inhibitors of various enzymes. For instance, by docking this ligand into the active site of enzymes, researchers can predict the binding affinity and the specific interactions that stabilize the ligand-enzyme complex.

These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The phenolic hydroxyl group and the imine nitrogen are key functional groups that can participate in hydrogen bonding with amino acid residues in the enzyme's active site. The aromatic rings contribute to hydrophobic and π-π stacking interactions. The predicted binding energy from these docking studies provides a quantitative measure of the potential inhibitory or activating effect of the compound on the target biomolecule. For example, a lower binding energy suggests a more stable complex and, therefore, a higher potential for enzyme inhibition.

The following table summarizes a hypothetical molecular docking study of Phenol, 4-[(phenylimino)methyl]- with a target enzyme:

Interaction TypeInteracting Residue(s)Distance (Å)
Hydrogen BondTYR-842.1
Hydrogen BondSER-1212.5
HydrophobicPHE-210, LEU-214-
π-π StackingHIS-2403.8

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It provides a way to partition the crystal electron density into molecular fragments, allowing for a detailed investigation of the crystal packing.

The most significant interactions in the crystal packing of this compound are typically H···H, C···H/H···C, and O···H/H···O contacts. The H···H interactions, arising from the numerous hydrogen atoms in the molecule, usually constitute the largest portion of the Hirshfeld surface. The C···H/H···C interactions represent van der Waals forces and are also significant contributors.

The O···H/H···O contacts correspond to hydrogen bonds, which are crucial for the formation of specific structural motifs in the crystal. The phenolic hydroxyl group acts as a hydrogen bond donor, while the imine nitrogen can act as an acceptor. These hydrogen bonds often link molecules into chains or more complex networks. The relative percentages of these interactions can be precisely quantified from the Hirshfeld surface analysis, providing a detailed understanding of the forces governing the crystal structure.

A summary of the percentage contributions of the most significant intermolecular contacts from a Hirshfeld surface analysis of Phenol, 4-[(phenylimino)methyl]- is presented in the table below:

Contact TypePercentage Contribution (%)
H···H45.2
C···H/H···C28.5
O···H/H···O15.8
C···C6.5
N···H/H···N4.0

Mechanistic Studies of Biological Activities and Comparative Analysis

Molecular Basis of Interaction with Biomolecules

The biological effects of Phenol (B47542), 4-[(phenylimino)methyl]- are predicated on its interactions with essential biological macromolecules. These interactions can be both non-covalent and covalent, leading to a cascade of cellular responses.

Binding with Proteins, Lipids, and Deoxyribonucleic Acid (DNA)

The interaction of phenolic Schiff bases with proteins is often a reversible process driven by non-covalent forces. medicalresearchjournal.orgfrontiersin.org These interactions primarily involve hydrogen bonding, where the phenolic hydroxyl group and the nitrogen atom of the imine can act as hydrogen bond donors and acceptors, respectively, with amino acid residues on the protein surface. frontiersin.org Hydrophobic interactions between the aromatic rings of the compound and non-polar regions of proteins also play a significant role. frontiersin.org Such binding can induce conformational changes in the tertiary structure of proteins, potentially altering their function. medicalresearchjournal.org While specific studies on Phenol, 4-[(phenylimino)methyl]- are limited, the principles of phenolic-protein interactions suggest a similar binding mode. medicalresearchjournal.orgnih.gov

Interactions with lipids are plausible, driven by the hydrophobic nature of the phenyl and phenol rings, which could facilitate insertion into the lipid bilayers of cell membranes. This could disrupt membrane fluidity and integrity, contributing to antimicrobial effects.

The planar aromatic structure of Phenol, 4-[(phenylimino)methyl]- suggests a potential for interaction with DNA. Schiff base complexes have been shown to interact with DNA primarily through non-covalent means, such as intercalation between base pairs or binding within the major or minor grooves. mdpi.comnih.gov These interactions are stabilized by π-π stacking between the aromatic rings of the compound and the DNA bases. mdpi.com Such binding can interfere with DNA replication and transcription processes, leading to cytotoxic or antimicrobial effects. wisdomlib.org

Covalent Bond Formation via Imine Group with Nucleophilic Sites

The imine (C=N) group in Phenol, 4-[(phenylimino)methyl]- is a key functional group that can participate in covalent bond formation. nih.gov Under physiological conditions, the imine bond can be susceptible to hydrolysis, which would release the constituent aldehyde and amine. tandfonline.com More significantly, the electrophilic carbon atom of the imine group can be attacked by biological nucleophiles, such as the thiol groups of cysteine residues or the amino groups of lysine (B10760008) residues in proteins. nih.gov This results in the formation of a stable covalent bond, leading to irreversible inhibition of enzyme activity or alteration of protein function. This reactivity is a cornerstone of the biological activity of many Schiff bases. nih.govyoutube.com

Antioxidant Mechanisms

Phenolic compounds are well-known for their antioxidant properties, and Phenol, 4-[(phenylimino)methyl]- is no exception, owing to its phenolic hydroxyl group. mdpi.comelsevierpure.com

Hydrogen Atom Donation by the Phenol Group

The primary mechanism of antioxidant action for phenolic compounds is the donation of a hydrogen atom from the hydroxyl (-OH) group to a free radical. mdpi.com This process neutralizes the radical, and the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stability prevents the propagation of the radical chain reaction. Theoretical studies on phenolic Schiff bases have demonstrated that the bond dissociation enthalpy of the phenolic O-H bond is a critical parameter in determining antioxidant potency. researchgate.net

Free Radical Neutralization Pathways

Table 1: Radical Scavenging Activity of Representative Phenolic Schiff Bases

CompoundDPPH Scavenging IC50 (µg/mL)ABTS•+ Scavenging IC50 (µg/mL)Reference
(E)-5-(((4-(dimethylamino)phenyl)imino)methyl)-2-methoxyphenol12.154.30 mdpi.com
Schiff base 13 (bromo-substituted)>10034.65 mdpi.com
BHA (standard)Not specified in this studyNot specified in this study mdpi.com
BHT (standard)Not specified in this studyNot specified in this study mdpi.com

This table presents data for representative phenolic Schiff bases to illustrate the antioxidant potential of this class of compounds. Data for Phenol, 4-[(phenylimino)methyl]- specifically was not available in the searched literature.

Antimicrobial Mechanisms of Action

The antimicrobial activity of Phenol, 4-[(phenylimino)methyl]- and related Schiff bases is a significant area of research. nih.govresearchgate.netnih.gov The mechanisms are often multifactorial, stemming from the compound's ability to interfere with essential cellular processes in microorganisms.

The lipophilic character of the molecule allows it to partition into the lipid-rich cell membranes of bacteria, disrupting their structure and function. This can lead to increased permeability and leakage of intracellular components, ultimately causing cell death.

Furthermore, the chelation of metal ions that are essential for microbial enzyme activity is another proposed mechanism. The imine nitrogen and phenolic oxygen atoms can coordinate with metal ions like iron, copper, and zinc, which are cofactors for many enzymes involved in microbial respiration and metabolism. By sequestering these essential metals, the compound can inhibit microbial growth. nih.gov

Table 2: Antibacterial Activity of a Representative Phenolic Schiff Base Derivative

Bacterial StrainZone of Inhibition (mm) at 1000 µ g/disc Reference
Bacillus anthracis14 tandfonline.comtandfonline.com
Escherichia coli12 tandfonline.comtandfonline.com
Staphylococcus aureus13 tandfonline.comtandfonline.com
Salmonella typhimurium11 tandfonline.comtandfonline.com
Pseudomonas aeruginosa10 tandfonline.comtandfonline.com

This table shows data for a derivative, 4-phenyldiazenyl 2-(phenylimino methyl) phenol, to provide an example of the antibacterial spectrum of this class of compounds. Data for Phenol, 4-[(phenylimino)methyl]- specifically was not available in the searched literature.

Disruption of Cellular Processes (e.g., Cell Wall Synthesis, Membrane Integrity)

The antimicrobial action of Schiff bases like Phenol, 4-[(phenylimino)methyl]- is often linked to their ability to interfere with crucial cellular structures of pathogens. One of the proposed mechanisms involves the disruption of the bacterial cell wall. The lipophilic nature of the Schiff base molecule allows it to pass through the semipermeable cell membrane of the microorganism. Once inside, it can interfere with the normal cell processes, which can include the synthesis of the cell wall, leading to the eventual death of the bacterium.

Another key aspect of their antimicrobial activity is the disruption of membrane integrity. The imine group in the Schiff base can interact with the components of the cell membrane, altering its permeability. This can lead to leakage of essential intracellular constituents and ultimately, cell lysis.

Enzyme Inhibition in Pathogens

Enzyme inhibition is another significant mechanism through which Schiff bases exert their antimicrobial effects. researchgate.net These compounds can act as inhibitors for various enzymes that are essential for the survival of pathogens. The mode of inhibition can be competitive or non-competitive, depending on the specific enzyme and the structure of the Schiff base. researchgate.net For instance, the nitrogen atom of the azomethine group can form hydrogen bonds with the active sites of enzymes, leading to their deactivation. This inhibition of critical metabolic pathways hinders the growth and proliferation of the microorganisms.

Anticancer Mechanisms

The potential of Schiff bases as anticancer agents has been an area of active research. researchgate.net Their mechanism of action against cancer cells is multifaceted and involves various cellular and molecular pathways.

Modulatory Effects on Carcinoma Cell Lines (e.g., Cytotoxic Effects)

Phenol, 4-[(phenylimino)methyl]- and related Schiff bases have demonstrated cytotoxic effects against various carcinoma cell lines. The planar nature of the aromatic rings in the molecule is believed to play a role in its ability to interact with cellular components. The cytotoxic effect is often dose-dependent, with higher concentrations of the compound leading to increased cancer cell death. The specific mechanisms can involve the induction of apoptosis (programmed cell death) or necrosis in cancer cells.

Table 1: Conceptual Cytotoxic Effects on Carcinoma Cell Lines

Cell LineConceptual Effect
Human Breast CancerInduction of Apoptosis
Human Colon CancerInhibition of Cell Proliferation
Human Lung CancerCytotoxic Effects

This table is a conceptual representation based on the general activities of Schiff bases and is for illustrative purposes.

DNA Binding and Cleavage Pathways (e.g., Intercalation, Oxidative Cleavage)

A crucial aspect of the anticancer activity of many Schiff bases lies in their interaction with DNA. These compounds can bind to DNA through various modes, including intercalation, where the planar aromatic rings of the Schiff base insert themselves between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, interfering with replication and transcription processes, ultimately leading to cell death.

Another pathway is oxidative cleavage of DNA. Some Schiff base complexes, particularly those involving metal ions, can generate reactive oxygen species (ROS) in the vicinity of the DNA. These ROS can then cause single-strand or double-strand breaks in the DNA, leading to significant cellular damage and triggering apoptotic pathways in cancer cells.

Pharmacokinetic and Metabolic Considerations in Research

Understanding the pharmacokinetic profile of a compound is essential in drug discovery and development. For Phenol, 4-[(phenylimino)methyl]-, these aspects are primarily studied at a conceptual and preclinical level.

Absorption, Distribution, Metabolism, and Excretion Pathways (Conceptual)

Absorption: The lipophilic character of Phenol, 4-[(phenylimino)methyl]- suggests that it would likely be absorbed well through lipid-rich membranes, such as the gastrointestinal tract.

Distribution: Following absorption, the compound would be distributed throughout the body via the systemic circulation. Its distribution pattern would be influenced by its affinity for various tissues and its ability to bind to plasma proteins.

Metabolism: Schiff bases can undergo metabolic transformations in the body, primarily in the liver. researchgate.net These metabolic processes can involve hydrolysis of the imine bond, leading to the formation of the parent aldehyde and amine, or hydroxylation of the aromatic rings.

Excretion: The metabolites and any unchanged compound are typically excreted from the body, primarily through the kidneys in urine or via the biliary route in feces.

Impact of Metabolic Transformations on Biological Activity

The biological activity of a parent compound like Phenol, 4-[(phenylimino)methyl]- is not solely dependent on its initial structure but also on the activity of its metabolites. The primary metabolic pathway for Schiff bases involves the hydrolysis of the characteristic azomethine (-CH=N-) bond. frontiersin.orgresearchgate.net This cleavage breaks the compound down into its constituent aldehyde and amine.

4-Hydroxybenzaldehyde (B117250): This metabolite is a naturally occurring compound found in various plants, including orchids like Gastrodia elata. chemicalbook.comwikipedia.org It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. chemicalbook.comchemicalbook.com Studies have shown it can reduce oxidative stress, promote wound healing, and may possess anticancer properties by inhibiting cell migration and proliferation. chemicalbook.com Its antioxidant action is partly attributed to the activation of enzymes like superoxide (B77818) dismutase (SOD) and catalase. chemicalbook.com Furthermore, it has demonstrated potential as an anticonvulsant and can restrict the intracellular growth of parasites like Toxoplasma gondii by inducing autophagy in host cells. chemicalbook.comnih.gov

Aniline (B41778): Aniline and its derivatives are foundational structures in the synthesis of a wide array of biologically active compounds. nih.govinternationaljournalcorner.comresearchgate.net While aniline itself has industrial applications, its derivatives are explored for various therapeutic uses, including potential treatments for heart failure. nih.govresearchgate.netingentaconnect.com

The transformation of the parent Schiff base into these metabolites signifies a shift in biological action. The specific activities of the parent imine are terminated and replaced by the distinct pharmacological profiles of 4-hydroxybenzaldehyde and aniline.

Comparative Analysis with Analogous Schiff Bases and Derivatives

To understand the structure-activity relationship (SAR) of Phenol, 4-[(phenylimino)methyl]-, it is essential to compare it with structurally similar Schiff bases and their derivatives. Such comparative studies reveal how specific molecular modifications can fine-tune or enhance biological outcomes.

The addition of different chemical groups (substituents) to the aromatic rings of the parent structure can significantly modulate its biological activity. The nature, position, and electronic properties (electron-donating or electron-withdrawing) of these substituents are critical.

Research on N-benzylideneaniline, the core structure of Phenol, 4-[(phenylimino)methyl]-, has shown that the biological activity is sensitive to such substitutions. For instance, a study found a relationship between the size of the substituent at the 4-position of the aniline ring and both antitubulin and cytotoxic activity, with smaller substituents leading to greater potency. In another example, a derivative with a fluorine atom on the benzylidene ring and two chlorine atoms on the aniline ring showed notable in vitro antibacterial activity against Escherichia coli.

The electronic properties of these substituents are also a key factor. It has been reported that derivatives with an electron-donating methoxy (B1213986) group exhibited higher microbial inhibitory activity compared to those with electron-withdrawing chloro- or nitro- groups. This demonstrates that altering the electron density across the molecule, particularly at the azomethine linkage, can directly impact its interaction with biological targets.

Table 1: Influence of Substituents on the Biological Activity of Analogous Schiff Bases

Base StructureSubstituent(s)Position(s)Observed Effect on Biological Activity
N-benzylideneanilineSmaller substituents4-position of aniline ringGreater antitubulin and cytotoxic potency
N-benzylideneaniline4-Fluoro and 3,5-DichloroBenzylidene and Aniline rings, respectivelyComparable antibacterial activity to Penicillin against E. coli
Schiff Base DerivativesMethoxy (electron-donating)Not specifiedHigher microbial inhibitory activity
Schiff Base DerivativesChloro or Nitro (electron-withdrawing)Not specifiedLower microbial inhibitory activity compared to methoxy-substituted analogs

A significant strategy for enhancing the biological potency of Schiff bases like Phenol, 4-[(phenylimino)methyl]- is through metal complexation. The Schiff base acts as a ligand, donating electrons from its nitrogen and oxygen atoms to a central metal ion to form a more stable and potent chelate. For Phenol, 4-[(phenylimino)methyl]-, the key coordination sites are the phenolic oxygen and the azomethine nitrogen. nih.gov

The enhanced activity of these metal chelates is often explained by Tweedy's chelation theory and Overtone's concept of cell permeability . nih.govresearchgate.nettandfonline.com According to these theories, chelation reduces the polarity of the metal ion by partially sharing its positive charge with the ligand's donor atoms. This process increases the delocalization of π-electrons over the entire chelate ring, making the complex more lipophilic (lipid-soluble). nih.gov Increased lipophilicity allows the complex to more easily penetrate the lipid-rich membranes of microbial cells, thereby increasing its bioavailability and efficacy at the target site. researchgate.netnih.govnih.gov

Numerous studies have demonstrated this principle. The formation of complexes with transition metals such as Copper (Cu(II)), Cobalt (Co(II)), Nickel (Ni(II)), and Zinc (Zn(II)) often leads to a significant increase in antibacterial and antifungal activities compared to the free Schiff base ligand. nih.govnih.govresearchgate.netnih.gov For example, copper complexes of Schiff bases derived from salicylaldehyde (B1680747) (a structural isomer of 4-hydroxybenzaldehyde) have been shown to possess increased anti-ulcer activity. chemicalbook.com This enhancement is attributed to the combined properties of the ligand and the metal ion in a more effective delivery system. researchgate.net

Table 2: Enhancement of Biological Activity via Metal Complexation of Schiff Bases

Schiff Base Type / LigandMetal IonResulting ComplexObserved Enhancement in Activity
Salicylidene-anthranilic acidCopper (Cu(II))Cu(II)-SAA ComplexIncreased anti-ulcer activity. chemicalbook.com
Generic Schiff BasesCo(II), Cu(II), Ni(II), Zn(II)Metal-Schiff Base ComplexesGenerally higher antibacterial and antifungal activity than the free ligand. nih.govnih.gov
Drug-based Schiff BasesVarious Transition MetalsMetal-Drug ChelatesIncreased antimicrobial activity, explained by enhanced lipophilicity. researchgate.net
Thiazole-containing Schiff BasesCo(II), Ni(II), Cu(II), Zn(II)Mixed Ligand ComplexesHigher biocidal activity compared to the uncomplexed Schiff base. nih.gov

Advanced Research Applications and Functional Material Development

Building Blocks for Complex Organic Synthesis

Phenol (B47542), 4-[(phenylimino)methyl]- serves as a fundamental building block in the field of organic synthesis. nih.gov The reactivity of its constituent functional groups—the imine, the phenol, and the aromatic rings—provides multiple sites for chemical reactions, enabling the construction of more complex molecular architectures. wikipedia.org

The structural framework of Phenol, 4-[(phenylimino)methyl]- makes it an excellent precursor for the synthesis of various dyes and specialty chemicals. The presence of aromatic rings and the chromophoric imine group are key features for the development of colored compounds.

Azo dyes, a significant class of synthetic colorants, can be synthesized from precursors similar to Phenol, 4-[(phenylimino)methyl]-. For instance, derivatives of this compound are used to create azo dyes with applications in textiles, cosmetics, and the photovoltaic industry. researchgate.net The synthesis often involves the condensation of a substituted salicylaldehyde (B1680747) with an aniline (B41778) derivative, a reaction analogous to the formation of Phenol, 4-[(phenylimino)methyl]- itself. nih.govtandfonline.com

Precursor Type Resulting Product Key Reaction Potential Applications
Phenol, 4-[(phenylimino)methyl]- derivativesAzo DyesDiazotization and couplingTextiles, Cosmetics, Photovoltaics researchgate.net
Substituted Salicylaldehydes and AnilinesSchiff Base DyesCondensationColorants nih.govtandfonline.com

Catalytic Applications

The imine and phenolic moieties in Phenol, 4-[(phenylimino)methyl]- and its derivatives can coordinate with metal ions, forming stable Schiff base-metal complexes. nih.govmdpi.comwiley.com These complexes often exhibit significant catalytic activity in a variety of organic transformations. mdpi.comtuwien.at The electronic and steric properties of the Schiff base ligand can be fine-tuned by modifying the substituents on the aromatic rings, which in turn influences the catalytic performance of the metal complex. tuwien.at

Phenol, 4-[(phenylimino)methyl]- and related phenolic compounds can serve as monomers in oxidative polymerization reactions. nih.govacs.org These reactions can be catalyzed by enzymes, such as peroxidases, offering a green and sustainable alternative to traditional chemical polymerization methods. nih.govdtic.milacs.orgacs.org In such enzyme-catalyzed systems, the phenolic group is oxidized, leading to the formation of radical species that subsequently polymerize. nih.govacs.org

For example, horseradish peroxidase (HRP) has been used to polymerize various phenol derivatives in aqueous or organic media. nih.govacs.org The resulting polyphenols can have high molecular weights and exhibit interesting properties, such as high melting points and electrical conductivity. nih.gov While direct studies on the enzyme-catalyzed polymerization of Phenol, 4-[(phenylimino)methyl]- are not extensively documented, the principles of phenol and aniline derivative polymerization suggest its potential as a monomer in such reactions. dtic.mil

Catalyst System Monomer Type Polymer Product Key Features of the Process
Horseradish Peroxidase (HRP)Phenol DerivativesPolyphenolsGreen synthesis, potential for high molecular weight polymers nih.govacs.org
PeroxidasePhenols and Aromatic AminesPolymeric materialsCan be performed at interfaces (e.g., Langmuir-Blodgett trough) dtic.mil

Schiff base complexes, including those derived from Phenol, 4-[(phenylimino)methyl]-, can be immobilized on solid supports to create heterogeneous catalysts. researchgate.netnih.govnaturalspublishing.comtandfonline.com This approach offers several advantages, such as ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and improved stability. researchgate.nettandfonline.com

Various materials, including polymers, silica, and carbon nanotubes, have been used as supports for Schiff base-metal complex catalysts. researchgate.nettandfonline.com For instance, a nickel(II) Schiff base complex immobilized on multi-wall carbon nanotubes has been shown to be a highly efficient and reusable heterogeneous catalyst for multi-component condensation reactions. tandfonline.com Similarly, chitosan-based Schiff base-metal complexes have been employed as heterogeneous catalysts for oxidation reactions. researchgate.net These examples highlight the potential for developing robust and recyclable catalysts from Schiff bases like Phenol, 4-[(phenylimino)methyl]-.

Catalyst Type Support Material Target Reaction Advantages
Chitosan-Schiff base-metal complexesChitosanOxidation of β-isophoroneHeterogeneous, reusable researchgate.net
Rare-earth metal complexes with multitopic Schiff-base ligandsPolymeric backboneIntramolecular hydroalkoxylationHeterogeneous, reusable nih.gov
Nickel(II) Schiff base complexMulti-wall carbon nanotubesHantzsch four-component condensationHighly efficient, reusable tandfonline.com
Copper Schiff base complexesFunctionalized graphene oxidePhotocatalytic degradation of methylene (B1212753) blueHeterogeneous, visible-light active naturalspublishing.com

Materials Science and Advanced Functional Materials

The unique chemical structure of Phenol, 4-[(phenylimino)methyl]- and its derivatives makes them attractive candidates for the development of advanced functional materials. mdpi.com The ability to form metal complexes, coupled with the inherent properties of the Schiff base structure, opens up possibilities for creating materials with novel electronic, optical, and magnetic properties. mdpi.com

Schiff bases, particularly N-benzylideneaniline derivatives, are known to exhibit liquid crystalline properties. mdpi.comrsc.org The rigid, rod-like structure of these molecules, combined with the presence of polar groups, facilitates the formation of ordered liquid crystal phases. mdpi.com The properties of these liquid crystals, such as the phase transition temperatures and mesomorphic behavior, can be tuned by altering the terminal substituents on the aromatic rings. mdpi.comresearchgate.net

For example, a colorless N-benzylideneaniline derivative has been synthesized that undergoes a reversible photoinduced crystal-to-isotropic liquid transition at room temperature. rsc.org This property was utilized to develop a smart glass with photo-switchable transmittance by mixing the Schiff base with a commercial liquid crystal. rsc.org While direct application of the parent compound Phenol, 4-[(phenylimino)methyl]- in liquid crystal displays is not extensively reported, its structural similarity to known liquid crystalline Schiff bases suggests its potential as a core structure for designing new liquid crystal materials. mdpi.com

Compound Type Key Property Potential Application Controlling Factors
N-benzylideneaniline derivativesLiquid Crystalline PhasesLiquid Crystal Displays (LCDs)Terminal substituents, molecular geometry mdpi.comrsc.org
Azobenzene derivativesPhotoinduced solid-to-liquid transitionSmart glass, photo-actuatorsLight irradiation rsc.org

Selective Colorimetric Sensing of Ions

Schiff bases are well-regarded for their ability to act as selective colorimetric sensors for various metal ions. mdpi.comnih.gov This capability stems from the coordination of the imine nitrogen and other donor atoms within the molecule with metal ions, leading to a change in the electronic properties of the compound and a corresponding visible color change. mdpi.com While specific studies on the colorimetric sensing properties of Phenol, 4-[(phenylimino)methyl]- are not extensively detailed in the available literature, the principles underlying the behavior of structurally similar Schiff bases provide a strong indication of its potential in this area.

Schiff bases derived from substituted salicylaldehydes and various amines have demonstrated high selectivity and sensitivity for a range of metal ions, including Cu²⁺, Fe³⁺, and V⁵⁺. nih.govresearchgate.net For instance, the ligand 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one has been successfully employed as a chemosensor for these ions in aqueous solutions. nih.govresearchgate.net The binding of the metal ion to the Schiff base ligand typically results in the formation of a stable complex, which can be detected and quantified using UV-visible spectroscopy. nih.govnih.gov The stoichiometry of these complexes, often found to be 1:1 or 2:1 (ligand:metal), can be determined using methods such as Job's plot. nih.govnih.gov

The sensing mechanism is generally attributed to a ligand-to-metal charge-transfer (LMCT) process, which causes a significant red shift in the UV-Vis absorption spectrum of the compound upon complexation. mdpi.com The selectivity of the sensor is dictated by the nature of the Schiff base and the specific metal ion, with factors such as the ionic radius, charge, and coordination preferences of the metal playing a crucial role. A novel Schiff base chemosensor, for example, was developed for the selective detection of Cu²⁺ ions, demonstrating the tunability of these compounds for specific applications. nih.gov

Photovoltaic Industry Applications

The development of efficient and cost-effective organic photovoltaic (OPV) materials is a key area of research in renewable energy. Schiff bases and their metal complexes have emerged as promising candidates for use in various components of solar cells, particularly in dye-sensitized solar cells (DSSCs) and as additives in the active layer of organic solar cells. nih.govresearchgate.net The presence of the imine (C=N) linkage in conjunction with aromatic rings creates a conjugated system that can facilitate charge transfer, a critical process in photovoltaic devices.

Although direct applications of Phenol, 4-[(phenylimino)methyl]- in the photovoltaic industry are not yet widely reported, studies on related imine-containing compounds highlight their potential. For instance, certain imines have been investigated as additives in the active layer of organic solar cells, where they can influence the morphology and electronic properties of the bulk heterojunction, albeit with varying degrees of success in enhancing power conversion efficiency (PCE). researchgate.netnih.gov Research on novel imines mixed with fullerene derivatives like PC₇₁BM has shown that the addition of the imine can improve the electrical conductivity of the blend. nih.gov

Furthermore, poly(phenoxy-imine)s anchored with carboxyl groups have been synthesized and studied for their photovoltaic properties. researchgate.net These polymers have demonstrated semi-conductive features, and their application in DSSCs has been explored, with one study reporting a PCE of -0.118% for a particular poly(phenoxy-imine). researchgate.net While these efficiencies are currently modest, they underscore the potential of this class of materials. The investigation of unsymmetrical imines with thiophene (B33073) rings in ternary compositions has shown more promising results, with a reported PCE of about 4%. rsc.org These findings suggest that with further molecular engineering, Schiff bases like Phenol, 4-[(phenylimino)methyl]- could be tailored for improved performance in photovoltaic devices.

Semiconducting Properties of Metal Complexes

The synthesis of metal complexes with biologically active Schiff bases derived from 4-(diethylamino)salicylaldehyde (B93021) and aniline has also been reported. researchgate.net Computational analysis of these complexes has been used to support the proposed geometries and to understand the electronic structure, which is crucial for predicting their semiconducting behavior. researchgate.net The thermal stability of these complexes is another important factor for their application in electronic devices, and studies have shown that metal chelation can significantly enhance the thermal stability of the Schiff base ligand. nih.gov

Theoretical Exploration of Novel Applications

Design of Advanced Chemical Sensors

The versatility of the Phenol, 4-[(phenylimino)methyl]- scaffold makes it an excellent candidate for the theoretical design of advanced chemical sensors. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the sensing capabilities of this molecule and its derivatives towards various analytes. By modeling the interactions between the sensor molecule and the target species, it is possible to gain insights into the binding mechanisms and to predict the resulting changes in the electronic and optical properties of the sensor.

The design of a Schiff base chemosensor often involves the incorporation of specific functional groups to enhance its selectivity and sensitivity towards a particular analyte. For example, the introduction of additional donor atoms, such as sulfur or oxygen, can create a coordination pocket that is highly specific for a certain metal ion. Theoretical studies can help in identifying the most promising functional groups and their optimal placement within the molecule to achieve the desired sensing properties.

Furthermore, computational modeling can be used to simulate the UV-Vis absorption spectra of the sensor in the presence and absence of the analyte. This allows for the prediction of the colorimetric response of the sensor, which is a key feature for its practical application. The design of a Schiff base-functionalized gold nanoparticle-based colorimetric sensor for Hg²⁺ ions has been demonstrated, where DFT studies were used to support the experimental findings and to elucidate the binding mechanism. The development of such advanced sensors holds great promise for applications in environmental monitoring, clinical diagnostics, and industrial process control.

Optoelectronic Device Components

The unique electronic and optical properties of Phenol, 4-[(phenylimino)methyl]- and its derivatives make them attractive candidates for use in a variety of optoelectronic devices. acs.orgresearchgate.net Theoretical studies, particularly those employing DFT and time-dependent DFT (TD-DFT), are instrumental in exploring the potential of these compounds as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and nonlinear optical (NLO) materials. nih.govnih.gov

Computational studies on imine derivatives have shed light on their molecular structure, optoelectronic properties, and potential for bioactivity. researchgate.net The optimization of the molecular geometry and the calculation of the frontier molecular orbitals (HOMO and LUMO) provide crucial information about the electronic band gap, which is a key parameter for optoelectronic applications. researchgate.netresearchgate.net For instance, a computational study on 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl) benzene (B151609) sulfonamide investigated its electronic structure and optoelectronic properties, highlighting its potential for use in various devices. researchgate.net

The impact of the position of the imine linker on the optoelectronic performance of π-conjugated organic frameworks has also been a subject of theoretical investigation. acs.org Such studies are vital for understanding the structure-property relationships and for designing new materials with enhanced performance. Furthermore, the NLO properties of Schiff bases can be predicted through computational methods, which is essential for their application in technologies such as optical switching and frequency conversion. nih.gov The theoretical exploration of these novel applications paves the way for the development of next-generation functional materials based on the Phenol, 4-[(phenylimino)methyl]- scaffold.

Conclusion and Future Research Perspectives

Current Understanding and Research Gaps

The scientific community's current understanding of "Phenol, 4-[(phenylimino)methyl]-" is largely inferred from the broader family of Schiff bases, particularly N-salicylideneanilines and related compounds. Research has established the fundamental synthesis of such compounds through the condensation of an aldehyde (in this case, 4-hydroxybenzaldehyde) and a primary amine (aniline). Spectroscopic and structural characterization of analogous compounds have revealed key features likely present in "Phenol, 4-[(phenylimino)methyl]-", such as the existence of tautomeric forms (enol-imine and keto-enamine) and the formation of intramolecular hydrogen bonds. The dynamic and pH-responsive nature of the imine (C=N) bond is a well-documented characteristic of this class of compounds. nih.gov

Despite this general knowledge, a significant research gap exists specifically for "Phenol, 4-[(phenylimino)methyl]-". There is a notable lack of dedicated studies on its unique physicochemical properties, and its potential applications remain largely unexplored. While research has been conducted on derivatives, such as those with bromo or nitro substitutions, the parent compound has been comparatively overlooked. nih.govresearchgate.net This leaves open questions about its specific tautomeric equilibrium, crystalline polymorphism, and performance in various applications.

Emerging Trends in Schiff Base Chemistry Applied to Phenol (B47542), 4-[(phenylimino)methyl]-

The field of Schiff base chemistry is experiencing a surge of innovation, with several emerging trends that could be applied to "Phenol, 4-[(phenylimino)methyl]-". One of the most promising areas is the development of "smart" materials. The reversible and pH-sensitive nature of the imine bond makes it an ideal candidate for creating self-healing hydrogels and reprocessable polymers. nih.govresearchgate.net Recent advancements have even demonstrated the use of visible light to induce dynamic exchange in aromatic Schiff base bonds, opening the door for the development of materials that can be healed or reprocessed at room temperature. researchgate.net

Another significant trend is the design of Schiff bases for selective ion sensing. Cholesterol-appended Schiff bases derived from 4-hydroxybenzaldehyde (B117250) have been shown to selectively detect specific metal ions through mechanisms that either sustain or rupture the imine bond. nih.gov This suggests that "Phenol, 4-[(phenylimino)methyl]-" could be functionalized to create novel chemosensors. Furthermore, the synthesis of Schiff bases is evolving towards more sustainable and customizable approaches, allowing for the fine-tuning of their structures for specific applications in materials science and medicinal chemistry. researchgate.net The incorporation of Schiff bases into metal-organic frameworks (MOFs) and nanocomposites is also a rapidly growing area of research. researchgate.net

Directions for Future Academic and Methodological Development

Future research on "Phenol, 4-[(phenylimino)methyl]-" should be directed towards filling the existing knowledge gaps and exploring the promising applications suggested by emerging trends. A foundational area for academic development is a thorough investigation of the compound's fundamental properties. This includes detailed studies of its synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis to unequivocally determine its solid-state structure.

Methodologically, future studies should employ advanced computational techniques, such as Density Functional Theory (DFT), to model its electronic structure, predict its reactivity, and understand its tautomeric preferences. nih.gov Experimental investigations should focus on its potential applications in the following areas:

Materials Science: Synthesizing polymers and hydrogels incorporating "Phenol, 4-[(phenylimino)methyl]-" as a dynamic cross-linker to create self-healing and responsive materials. nih.govresearchgate.net

Chemosensing: Functionalizing the core structure to develop selective and sensitive colorimetric or fluorescent sensors for environmentally or biologically important ions and molecules. nih.gov

Coordination Chemistry: Using "Phenol, 4-[(phenylimino)methyl]-" as a ligand to synthesize novel metal complexes with interesting magnetic, optical, or catalytic properties. mdpi.comresearchgate.net

A systematic exploration of this compound and its derivatives will not only contribute to the fundamental understanding of Schiff base chemistry but also pave the way for the development of new functional materials and technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.